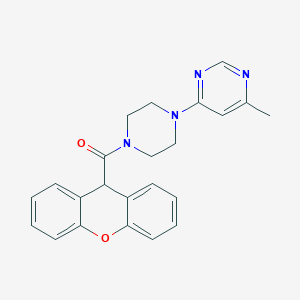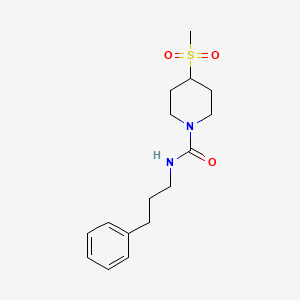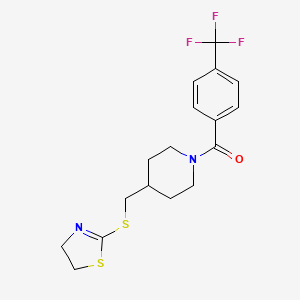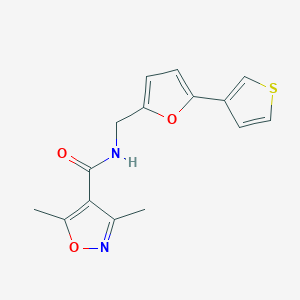![molecular formula C26H28N4O7 B2746639 [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1224016-01-6](/img/structure/B2746639.png)
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C26H28N4O7 and its molecular weight is 508.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Triazole derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) explored the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, highlighting the potential of these compounds to act against various microorganisms H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, (2007).
Molecular Interactions and Synthesis
The study of molecular interactions, such as π-hole tetrel bonding, in ethyl 2-triazolyl-2-oxoacetate derivatives by Ahmed et al. (2020) provides insights into the nucleophilic/electrophilic nature of certain groups within the molecule. This research could inform the design of molecules with enhanced interaction properties for various applications Muhammad Naeem Ahmed, K. A. Yasin, Shahid Aziz, Saba Khan, M. Tahir, Diego M. Gil, A. Frontera, (2020).
Potential Biological Activities
The synthesis and evaluation of novel compounds for potential biological activities are a significant area of research. Sameluk and Kaplaushenko (2015) synthesized new compounds to explore their antitumor, anti-inflammatory, and antioxidant activities. Their work exemplifies the ongoing efforts to discover biologically active substances among triazole derivatives and related compounds Yu. G. Sameluk, A. Kaplaushenko, (2015).
Mechanism of Action
Target of Action
The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a variety of effects. For instance, it inhibits tubulin, a protein involved in cell division, thereby potentially halting the proliferation of cancer cells . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation . This could impact the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it impacts the microtubule dynamics essential for cell division . Its inhibition of Hsp90 can disrupt protein folding and degrade client proteins, affecting multiple signaling pathways . By inhibiting TrxR, it can increase oxidative stress in cells . Its inhibition of HLSD1 can alter gene expression, and by inhibiting ALK2, it can affect the BMP signaling pathway .
Pharmacokinetics
The presence of the trimethoxyphenyl (tmp) group and ethoxyphenyl group could potentially influence its pharmacokinetic properties .
Result of Action
The compound’s action results in molecular and cellular effects such as inhibition of cell division, disruption of protein folding, increased oxidative stress, altered gene expression, and disruption of various signaling pathways . These effects could potentially lead to the death of cancer cells or the inhibition of their growth .
Properties
IUPAC Name |
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O7/c1-7-35-19-10-8-18(9-11-19)30-15(2)23(28-29-30)26(31)36-14-20-16(3)37-25(27-20)17-12-21(32-4)24(34-6)22(13-17)33-5/h8-13H,7,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBBAWOEMAJJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2746558.png)


![3-Methylsulfonyl-2-oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]imidazolidine-1-carboxamide](/img/structure/B2746562.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2746563.png)

![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2746565.png)
![16-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one](/img/structure/B2746567.png)
![7-cyclopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2746569.png)


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B2746574.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2746576.png)
